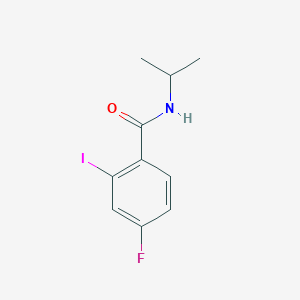

4-Fluoro-2-iodo-N-isopropylbenzamide

Description

Properties

IUPAC Name |

4-fluoro-2-iodo-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FINO/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBGVEDBZBUPDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=C(C=C1)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-N-isopropylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzoic acid and diisopropylamine.

Formation of Acid Chloride: 4-Fluorobenzoic acid is reacted with thionyl chloride in dichloromethane under reflux conditions to form 4-fluorobenzoyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-N-isopropylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Coupling Reactions: The presence of both fluorine and iodine atoms makes it a suitable candidate for cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Cross-Coupling: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted benzamides.

Coupling Products: Products from coupling reactions can include biaryl compounds or other complex organic molecules.

Scientific Research Applications

4-Fluoro-2-iodo-N-isopropylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-N-isopropylbenzamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity for specific molecular targets. The isopropyl group may also contribute to its hydrophobic interactions with proteins.

Comparison with Similar Compounds

5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide (C₁₁H₁₅O₃ClFN₃S)

- Structural Differences: Halogen Substitution: Chlorine replaces iodine at C2. Amide Group: A sulfamoyl group (N-isopropyl-N-methylsulfamoyl) substitutes the benzamide’s nitrogen. Additional Substituent: An amino group at C3.

- Chlorine’s smaller atomic radius reduces steric hindrance at C2 but may weaken halogen-bonding interactions compared to iodine. The amino group introduces a site for further functionalization (e.g., conjugation).

4-Fluoro-N-{[(1S,4S,6S)-6-isopropyl-3-methyl-4-(2-{[2-(4-morpholinyl)ethyl]amino}-2-oxoethyl)-2-cyclohexen-1-yl]methyl}benzamide

- Structural Differences :

- Backbone : A complex cyclohexenyl-morpholinyl side chain replaces the iodine and isopropyl groups.

- Halogenation : Retains the C4 fluorine but lacks iodine.

- Implications: The morpholinyl side chain introduces conformational rigidity and enhances interactions with chiral biological targets.

N-Benzyl-4-fluoro-N-isopropylbenzamide (CAS 349129-57-3)

- Structural Differences :

- Substituent at Nitrogen : Benzyl group added to the amide nitrogen (N-isopropyl vs. N-benzyl-N-isopropyl).

- Halogenation : Lacks iodine at C2.

- Absence of iodine simplifies synthesis but reduces opportunities for radioisotope labeling (e.g., for imaging studies).

Comparative Data Table

Research Findings and Functional Insights

- Halogen Effects :

- Amide Modifications :

- Synthetic Complexity :

- The cyclohexenyl-morpholinyl side chain (Analog 2) complicates synthesis but offers stereochemical control for selective binding .

Biological Activity

4-Fluoro-2-iodo-N-isopropylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C10H12F I N O

- Molecular Weight : Approximately 292.12 g/mol

The presence of fluorine and iodine atoms in its structure is significant, as these halogens can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The following mechanisms have been proposed:

- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways that regulate cellular functions.

- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer or inflammation.

- Gene Expression Modulation : Preliminary studies indicate that this compound may alter gene expression profiles, contributing to its biological effects.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic properties against several cancer cell lines. A study evaluated its effects on the following cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Significant growth inhibition |

| A549 (Lung Cancer) | 12.3 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 18.0 | Cell cycle arrest |

These results suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Anti-inflammatory Activity

In addition to its cytotoxic effects, this compound has shown promise in reducing inflammation. In vitro studies demonstrated a decrease in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) when treated with this compound, indicating a potential role in managing inflammatory diseases.

Case Studies and Research Findings

-

Case Study on Cancer Treatment :

A study conducted on xenograft models using A549 lung cancer cells treated with this compound showed a reduction in tumor size by approximately 45% compared to control groups after four weeks of treatment. This suggests significant antitumor efficacy in vivo. -

Mechanistic Insights :

Investigations into the molecular targets revealed that the compound might inhibit the activity of protein kinases involved in cell proliferation pathways, such as ALK and ROS kinases. These findings are crucial for understanding how this compound can be utilized in targeted therapies for specific cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.